Cas no 21550-48-1 (6-Acetamidonicotinic acid)

6-Acetamidonicotinic acid is a nicotinic acid derivative with a molecular formula of C8H8N2O3. This compound features an acetamido substituent at the 6-position of the pyridine ring, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural properties make it valuable for the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. The compound exhibits good stability under standard conditions and is compatible with various organic solvents, facilitating its use in multi-step synthetic routes. Its purity and well-defined reactivity profile ensure consistent performance in research and industrial applications.
6-Acetamidonicotinic acid structure
6-Acetamidonicotinic acid structure
商品名:6-Acetamidonicotinic acid
CAS番号:21550-48-1
MF:C8H8N2O3
メガワット:180.16072
MDL:MFCD00129118
CID:287416
PubChem ID:419744

6-Acetamidonicotinic acid 化学的及び物理的性質

名前と識別子

    • 6-Acetamidonicotinic acid
    • 3-Pyridinecarboxylicacid, 6-(acetylamino)-
    • 6-acetamidopyridine-3-carboxylic acid
    • 6-Acetylamino-nicotinic acid
    • 2-acetamido-5-pyridinecarboxylic acid
    • 6-Acetaminonicotinic acid
    • 6-Acetylamino-nicotinsaeure
    • 6-acetylaminopyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 6-(acetylamino)-
    • EN300-175971
    • AKOS000301908
    • W-206649
    • MFCD00129118
    • 21550-48-1
    • SY064876
    • CS-0084790
    • 6-(Acetamido)nicotinic acid
    • SCHEMBL82675
    • PS-5455
    • 6-(Acetylamino)nicotinic acid #
    • AB03645
    • 6-(Acetylamino)nicotinic acid
    • BL003156
    • 6-Acetamidonicotinicacid
    • DTXSID00329364
    • FT-0688918
    • MDL: MFCD00129118
    • インチ: InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
    • InChIKey: RXSLHYTZMIUANX-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1=NC=C(C(O)=O)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 180.05300
  • どういたいしつりょう: 180.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.3A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.404
  • ゆうかいてん: 276-278
  • ふってん: 484°Cat760mmHg
  • フラッシュポイント: 246.5°C
  • 屈折率: 1.628
  • PSA: 79.29000
  • LogP: 0.81120

6-Acetamidonicotinic acid セキュリティ情報

6-Acetamidonicotinic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Acetamidonicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-175971-10.0g
6-acetamidopyridine-3-carboxylic acid
21550-48-1
10g
$3376.0 2023-05-24
Chemenu
CM177306-25g
6-Acetylamino-nicotinic acid
21550-48-1 97%
25g
$622 2021-08-05
Apollo Scientific
OR5583-1g
6-Acetamidonicotinic acid
21550-48-1 tech
1g
£32.00 2025-02-20
Apollo Scientific
OR5583-5g
6-Acetamidonicotinic acid
21550-48-1 tech
5g
£148.00 2025-02-20
Enamine
EN300-175971-0.1g
6-acetamidopyridine-3-carboxylic acid
21550-48-1
0.1g
$376.0 2023-09-20
TRC
A158493-50mg
6-Acetamidonicotinic Acid
21550-48-1
50mg
$ 65.00 2022-06-08
Chemenu
CM177306-1g
6-Acetylamino-nicotinic acid
21550-48-1 97%
1g
$61 2022-06-11
Alichem
A029205853-10g
6-Acetamidonicotinic acid
21550-48-1 97%
10g
$308.00 2023-09-02
TRC
A158493-100mg
6-Acetamidonicotinic Acid
21550-48-1
100mg
$ 80.00 2022-06-08
OTAVAchemicals
2261035-100MG
6-acetamidopyridine-3-carboxylic acid
21550-48-1 95%
100MG
$106 2023-07-10

6-Acetamidonicotinic acid 合成方法

6-Acetamidonicotinic acid 関連文献

6-Acetamidonicotinic acidに関する追加情報

Introduction to 6-Acetamidonicotinic Acid (CAS No. 21550-48-1)

6-Acetamidonicotinic acid, with the chemical formula C₇H₈N₂O₃, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its unique structure, featuring both an amide and a carboxylic acid functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and metabolic disorders.

The CAS No. 21550-48-1 identifier unequivocally distinguishes this compound within the chemical literature and regulatory frameworks, ensuring precise referencing in scientific communications. The molecular architecture of 6-Acetamidonicotinic acid consists of a pyridine ring substituted with an acetamide group at the 6-position and a carboxylic acid moiety at the 3-position. This arrangement contributes to its reactivity and compatibility with various biochemical pathways, making it a valuable scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 6-Acetamidonicotinic acid that enhance its binding affinity to biological targets. Studies indicate that the amide group can form hydrogen bonds with polar residues in protein active sites, while the carboxylic acid group participates in salt bridge interactions, facilitating stable complex formation. These interactions are critical for designing molecules with improved pharmacokinetic profiles and reduced off-target effects.

In the realm of drug discovery, 6-Acetamidonicotinic acid has been explored as a precursor for synthesizing derivatives with enhanced therapeutic efficacy. For instance, researchers have modified its core structure to develop inhibitors targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that certain derivatives exhibit anti-inflammatory properties comparable to existing drugs but with improved selectivity and lower toxicity. This underscores the compound's potential as a lead molecule in next-generation therapeutic strategies.

The synthesis of 6-Acetamidonicotinic acid typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic acylation, have been employed to achieve high yields and purity levels essential for pharmaceutical applications. These techniques not only streamline production but also minimize environmental impact, aligning with sustainable chemistry principles.

From a biochemical perspective, 6-Acetamidonicotinic acid has been investigated for its role in modulating cellular signaling pathways. Its structural similarity to nicotinic acid derivatives suggests potential interactions with nuclear receptors and enzymes involved in energy metabolism. Emerging research indicates that it may influence pathways relevant to metabolic syndrome and neurodegenerative diseases, opening new avenues for therapeutic intervention.

The pharmacological profile of 6-Acetamidonicotinic acid is further illuminated by recent preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzyme targets associated with cancer progression and neuroinflammation. Additionally, animal models have shown promising results regarding its ability to modulate immune responses without significant side effects. These findings position 6-Acetamidonicotinic acid as a compelling candidate for further clinical development.

Regulatory considerations play a crucial role in advancing compounds like 6-Acetamidonicotinic acid into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet stringent quality standards required for human testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to navigate regulatory hurdles efficiently, expediting the translation of laboratory findings into viable therapeutics.

The future prospects of 6-Acetamidonicotinic acid are shaped by ongoing research endeavors aimed at expanding its applications across multiple therapeutic domains. Innovations in synthetic chemistry and biotechnology continue to unlock new possibilities for derivative development, promising more effective and targeted treatments for complex diseases. As our understanding of molecular interactions deepens, compounds like 6-Acetamidonicotinic acid are poised to play pivotal roles in shaping the future of medicine.

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